molecular formula C26H22FN3O4 B2626263 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 894548-72-2

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2626263
CAS RN: 894548-72-2
M. Wt: 459.477
InChI Key: QXMNZEDYUNMBFQ-UHFFFAOYSA-N
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O4 and its molecular weight is 459.477. The purity is usually 95%.
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Scientific Research Applications

Background

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide is a compound with structural similarities to quinoline and quinazoline derivatives. These compounds are notable in medicinal chemistry for their broad spectrum of biological activities.

Quinoxaline and Quinazoline Derivatives

Quinoxalines, including quinazoline, are heterocyclic compounds featuring a ring complex made up of benzene and pyrazine rings. These compounds are utilized in various applications including dyes, pharmaceuticals, and antibiotics. They exhibit antitumoral properties and are investigated for their roles as catalyst's ligands in reactions. Quinoxaline derivatives can be formed through condensing ortho-diamines with 1,2-diketones. The synthesis and applications of these compounds offer a range of biological and chemical utilities (Pareek & Kishor, 2015).

Degradation and Analysis of Acetamide Derivatives

Studies have been conducted on the degradation pathways and by-products of acetamide derivatives. Advanced Oxidation Processes (AOPs) are employed to treat these compounds in aqueous media. The degradation pathways and by-products, including various acetamide derivatives, have been summarized and analyzed. This knowledge contributes to enhancing the degradation processes of such compounds by AOP systems (Qutob et al., 2022).

Antimicrobial Applications

Quinolones and fluoroquinolones, derivatives structurally related to the compound of interest, are widely used as antimicrobial agents. They exhibit potent activity against a broad spectrum of bacteria, including Gram-negative and Gram-positive organisms. These compounds' therapeutic applications have expanded over time to include a variety of infections beyond the genitourinary tract. The recent developments in these compounds offer enhanced potency against specific bacterial strains, contributing significantly to the field of antibacterial therapy (Chierentin & Salgado, 2016).

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4/c27-19-6-8-21(9-7-19)29-25(31)16-30-22-14-24-23(33-10-11-34-24)13-17(22)12-18(26(30)32)15-28-20-4-2-1-3-5-20/h1-9,12-14,28H,10-11,15-16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMNZEDYUNMBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC=C(C=C4)F)CNC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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